Mca-pro-leu-ala-nva-dap(dnp)-ala-arg-NH2
Description
Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 is a fluorescent peptide substrate designed for detecting the enzymatic activity of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in extracellular matrix degradation, cancer metastasis, and angiogenesis . The substrate incorporates a 7-methoxycoumarin-4-ylacetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher. Upon cleavage by MMP-2 at the Ala-Nva bond, the Mca group is released, generating a measurable fluorescence signal (excitation: 325–328 nm; emission: 393 nm) .
Key structural features:
- N-terminal Mca: Enhances fluorescence quantum yield.
- Dap(Dnp): Acts as a quencher and stabilizes substrate-enzyme interactions.
- Nva (norvaline): Positioned at the cleavage site to optimize MMP-2 specificity .
This substrate is widely used in high-throughput screening for MMP-2 inhibitors and kinetic studies, with a reported k/cat/Km* value of 6.3 × 10⁵ M⁻¹s⁻¹ for MMP-2, demonstrating high catalytic efficiency .
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H66N14O15/c1-7-31(44(68)59-35(23-53-32-15-12-28(61(72)73)21-37(32)62(74)75)46(70)55-26(5)43(67)57-33(41(49)65)10-8-16-52-48(50)51)56-42(66)25(4)54-45(69)34(18-24(2)3)58-47(71)36-11-9-17-60(36)39(63)19-27-20-40(64)77-38-22-29(76-6)13-14-30(27)38/h12-15,20-22,24-26,31,33-36,53H,7-11,16-19,23H2,1-6H3,(H2,49,65)(H,54,69)(H,55,70)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H4,50,51,52)/t25-,26-,31-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDYFAWKKWLFGJ-JSWDBWGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N14O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide that serves as a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2). Its unique structure and modifications make it a valuable tool in biochemical assays, particularly in studying proteolytic processes involved in various diseases, including cancer and cardiovascular disorders.
Chemical Structure and Properties
The molecular formula of this compound is C49H68N14O15, with a molecular weight of approximately 1093.2 g/mol. The compound appears as a yellow solid and is soluble in dimethyl sulfoxide (DMSO). It is sensitive to light and should be stored at low temperatures for stability .
This compound exhibits significant biological activity as a substrate for MMP-2, which plays a crucial role in tissue remodeling. Upon cleavage by MMP-2, the 7-methoxycoumarin-4-acetyl (Mca) group is released, leading to an increase in fluorescence that can be quantitatively measured. This property allows researchers to monitor MMP-2 activity in various biological contexts .
Comparative Analysis with Other Substrates
The specificity of this compound for MMP-2 makes it particularly advantageous compared to other metalloproteinase substrates. The following table summarizes the characteristics of similar compounds:
| Compound Name | Unique Features |
|---|---|
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Improved specificity for collagenases |
| Dabcyl-LAQAVRSSSAR-EDANS | Used for studying gelatinases |
| Mca-PLAQAV-Dpa-RSSSAR-NH2 | Standard substrate for various metalloproteinases |
This compound stands out due to its enhanced selectivity for MMP-2 and the clarity of the fluorescence signal generated upon cleavage .
Applications in Research
This compound is primarily utilized in research settings to study MMP activity. Its ability to provide measurable fluorescent signals upon enzymatic cleavage makes it essential in various assays aimed at understanding proteolytic processes. Additionally, it is used in drug discovery to screen potential inhibitors of MMPs, which are often therapeutic targets in diseases characterized by excessive tissue remodeling .
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in understanding the role of MMPs in disease:
- Cancer Research : In cancer studies, the compound has been used to investigate the invasive properties of cancer cells mediated by MMP-2. The fluorescence readout allows for real-time monitoring of enzyme activity during tumor progression .
- Cardiovascular Studies : Research has shown that MMP-2 plays a role in cardiovascular diseases. Using this substrate, scientists have been able to quantify changes in MMP activity associated with cardiac remodeling following injury or stress .
- Therapeutic Development : The substrate's specificity has facilitated the identification of novel inhibitors that could serve as therapeutic agents against diseases where MMPs are implicated, such as arthritis and fibrosis .
Scientific Research Applications
Enzyme Assays
Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 is primarily utilized as a fluorogenic substrate for MMP-2. Upon cleavage by MMP-2, the substrate releases a highly fluorescent moiety, allowing for the quantification of enzyme activity through fluorescence spectroscopy. This property makes it an essential tool in various assays aimed at understanding proteolytic processes in biological systems .
Fluorescence Measurement:
- Excitation Wavelength: 325 nm
- Emission Wavelength: 393 nm
This capability enables researchers to monitor MMP activity in real-time, providing insights into the role of these enzymes in tissue remodeling and disease progression.
Drug Discovery and Development
The compound plays a significant role in pharmaceutical research, particularly in screening potential inhibitors of MMPs. Given that MMPs are often targets for therapeutic intervention in diseases characterized by excessive tissue remodeling, this compound serves as a critical component in drug development pipelines aimed at identifying effective MMP inhibitors .
Key Areas of Focus:
- Targeted therapies for cancer
- Treatment of cardiovascular diseases
- Development of diagnostic agents
Molecular Biology Research
In molecular biology, this peptide aids in studying protein interactions and functions. It provides insights that can lead to breakthroughs in understanding cellular processes, particularly those involving extracellular matrix dynamics . Additionally, studies have shown that modifications to the peptide can enhance its binding affinity to specific metalloproteinases, further broadening its applicability in research settings .
Case Studies and Research Findings
Recent studies have demonstrated the utility of this compound in various experimental setups:
- Cancer Research:
- Biomarker Development:
- Understanding Disease Mechanisms:
Comparison with Similar Compounds
(a) Substrate Specificity
- The Ala-Nva cleavage site in this compound distinguishes it from substrates with Gly-Leu (e.g., MOCAc-PLGL-Dap(Dnp)-AR-NH2), which are more broadly recognized by MMP-7, MMP-9, and MMP-14 .
- Substrates with Pro-Lys-Pro motifs (e.g., Mca-PKP-LAL-Dap(Dnp)-AR-NH2) exhibit higher affinity for collagenases like MMP-13 due to interactions with the S1' pocket .
(b) Kinetic Efficiency
(c) Fluorophore-Quencher Pairs
- Substrates using MOCAc (e.g., MOCAc-PLGL-Dap(Dnp)-AR-NH2) instead of Mca may alter excitation/emission profiles (e.g., MOCAc: ex 328 nm/em 393 nm vs. Mca: ex 325 nm/em 393 nm), but both are effective for continuous assays .
Preparation Methods
Peptide Synthesis Approach
The preparation of this compound involves solid-phase peptide synthesis (SPPS), a well-established method for assembling peptides with precise sequence control. The general synthetic strategy includes:
- Stepwise elongation of the peptide chain on a resin support starting from the C-terminal arginine amide (Arg-NH2).
- Incorporation of Nva (norvaline) and Dap(Dnp) residues at specific positions to maintain the substrate's recognition and fluorescence quenching properties.
- Attachment of the Mca fluorophore at the N-terminal proline residue, typically via coupling of 7-methoxycoumarin-4-acetyl chloride or an activated ester derivative.
- Introduction of the Dnp group on the side chain amino group of Dap during synthesis, usually by selective protection and deprotection steps to allow site-specific labeling.
- Cleavage from the resin and global deprotection under acidic conditions (commonly trifluoroacetic acid, TFA) to yield the peptide as a trifluoroacetate salt.
This synthesis requires careful control of reaction conditions to preserve the fluorescent and quencher groups and to achieve high purity (>96%) as confirmed by analytical methods.
Purification and Characterization
- Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired peptide from side products and truncated sequences.
- Characterization involves mass spectrometry (MS) to confirm molecular weight (approximately 1093 Da for the trifluoroacetate salt) and analytical HPLC to verify purity.
- The peptide is stored at -20°C or below to maintain stability.
Analytical and Research Findings on Preparation
- The peptide substrate exhibits a high specificity constant (kcat/Km) for MMP-2 and related enzymes, indicating the importance of precise synthesis and purity for functional assays.
- Fluorescence excitation and emission maxima are at 328 nm and 420 nm respectively, consistent with the Mca fluorophore, enabling sensitive detection upon enzymatic cleavage.
- The trifluoroacetate salt form enhances solubility and stability, facilitating handling in aqueous and organic solvents.
- The presence of the Dnp quencher on the Dap residue is crucial for FRET-based fluorescence quenching, which is reversible upon cleavage by MMP-2, confirming the necessity of site-specific Dnp incorporation during synthesis.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Synthesis Method | Solid-phase peptide synthesis (SPPS) |
| Fluorophore | 7-Methoxycoumarin-4-acetyl (Mca) at N-terminus |
| Quencher | Dinitrophenyl (Dnp) on diaminopropionic acid |
| Salt Form | Trifluoroacetate (TFA) |
| Molecular Weight | ~1093 Da |
| Purity | >96% |
| Solubility | ~1 mg/mL in DMSO; up to 10 mg/mL in water |
| Storage Conditions | -20°C (short term), -80°C (long term) |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |
| Stability | Stable for 1 month at -20°C, 6 months at -80°C |
Q & A
Q. What is the role of Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 in MMP-2/MMP-9 activity assays?
This fluorogenic peptide acts as a selective substrate for MMP-2 and MMP-9, enabling real-time quantification of enzymatic activity. The Mca (7-methoxycoumarin-4-acetyl) group fluoresces upon cleavage between the Nva and Dap(Dnp) residues, while the Dnp (2,4-dinitrophenyl) moiety quenches fluorescence in the intact substrate . Standard protocols involve monitoring fluorescence intensity (excitation 328 nm, emission 393 nm) in buffer systems containing 50 mM Tris-HCl (pH 7.5), 0.1 M NaCl, 10 mM CaCl₂, and 0.05% Brij-35 .
Q. How does the chemical structure of this peptide influence its specificity for MMPs?
The sequence Pro-Leu-Ala-Nva mimics the cleavage site of collagen, a natural MMP substrate. The Dap(Dnp) residue introduces steric and electronic effects that enhance selectivity for MMP-2/MMP-9 over other proteases. Molecular docking studies suggest the carboxyl group of Mca interacts with the zinc catalytic center in MMP-2, while the Nva residue occupies the S1′ hydrophobic pocket .
Q. What are the storage and handling requirements for this substrate?
Lyophilized peptide should be stored at -20°C to -80°C in sealed containers. For working solutions, dissolve in DMSO (≤90 mg/mL) or water (≤10 mg/mL) with sonication. Avoid freeze-thaw cycles to prevent aggregation, which can reduce fluorescence signal fidelity .
Advanced Research Questions
Q. How can experimental artifacts arise when using this substrate in detergent-containing buffers?
Detergents like Brij-35 at concentrations >0.1% (8.34 mM) can sequester the substrate, reducing hydrolysis rates by up to 95% . Validate detergent compatibility via dose-response curves (0–25 mM) and include controls with GM6001 (a broad-spectrum MMP inhibitor) to distinguish detergent effects from enzymatic inhibition .
Q. What strategies resolve contradictory data in MMP inhibition studies using this substrate?
Discrepancies may arise from:
- Fluorescence interference : Test inhibitors (e.g., anacardic acid) for intrinsic fluorescence at 328/393 nm .
- Non-specific binding : Pre-incubate MMPs with inhibitors for 30 minutes before substrate addition to ensure equilibrium binding .
- Serum interference : Use serum-free media or confirm inhibitor stability in serum-containing conditions via LC-MS .
Q. How to optimize kinetic parameters (Km, kcat) for MMP-2/MMP-9 using this substrate?
Perform assays under pseudo-first-order conditions ([S] << Km). For MMP-2, typical Km values range 5–10 µM. Use the equation:
where is initial velocity (fluorescence units/min), and is derived from Lineweaver-Burk plots. Validate with recombinant MMPs (≥95% purity) and compare against reference substrates (e.g., FS-6) .
Q. Can this substrate distinguish MMP-2 from MMP-9 in complex biological samples?
Yes, via differential inhibition profiles. MMP-2 is selectively inhibited by TIMP-2 (Ki ~1 nM), while MMP-9 is more sensitive to TIMP-1. Combine substrate cleavage assays with Western blotting or gelatin zymography to confirm isoform identity .
Methodological Challenges & Solutions
Q. How to address low signal-to-noise ratios in high-throughput screening?
- Enhance sensitivity : Use black polystyrene microplates to minimize background fluorescence .
- Reduce non-specific hydrolysis : Include 0.1 mM EDTA in negative controls to chelate Zn²⁺ and inhibit MMP activity .
- Normalize data : Express activity as Δfluorescence/min/mg protein, validated via Bradford assay .
Q. What computational tools predict binding interactions between this substrate and novel MMP inhibitors?
AutoDock or Schrödinger Suite can model substrate-inhibitor-MMP ternary complexes. Key parameters:
- Grid size: 60 × 60 × 60 Å centered on the Zn²⁺ ion.
- Force field: AMBER for peptide-MMP interactions.
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
